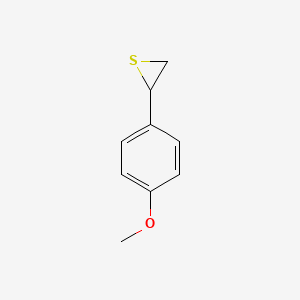![molecular formula C14H11AsO3 B14735487 (4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone CAS No. 7147-40-2](/img/structure/B14735487.png)
(4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone is an organic compound with a complex structure that includes both methoxy and oxoarsanyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone typically involves the reaction of 4-methoxybenzoyl chloride with 4-aminophenylarsine oxide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxoarsanyl group to a different oxidation state.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce reduced arsenic compounds.
Aplicaciones Científicas De Investigación
(4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, including inhibition of enzyme activity or alteration of cellular signaling pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in biological or chemical research.
Comparación Con Compuestos Similares
Similar Compounds
(4-Methoxyphenyl)phenylmethanone: Lacks the oxoarsanyl group, making it less reactive in certain chemical reactions.
(4-Hydroxyphenyl)phenylmethanone: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties and reactivity.
(4-Methoxyphenyl)acetic acid: Similar methoxy group but different overall structure and reactivity.
Uniqueness
(4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone is unique due to the presence of both methoxy and oxoarsanyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry and biology.
Propiedades
Número CAS |
7147-40-2 |
|---|---|
Fórmula molecular |
C14H11AsO3 |
Peso molecular |
302.16 g/mol |
Nombre IUPAC |
(4-arsorosophenyl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C14H11AsO3/c1-18-13-8-4-11(5-9-13)14(16)10-2-6-12(15-17)7-3-10/h2-9H,1H3 |
Clave InChI |
NFADCVNKOTVVFE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[As]=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


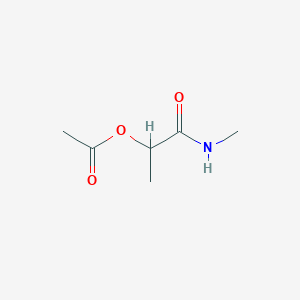
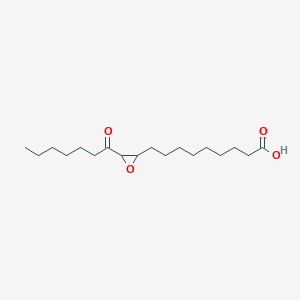
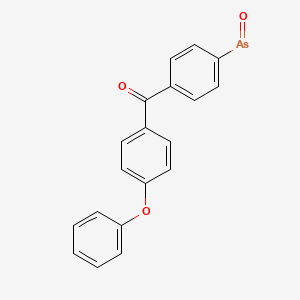

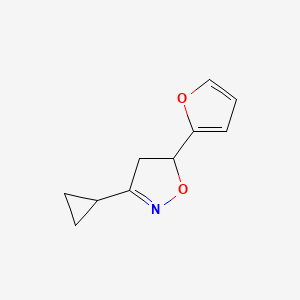

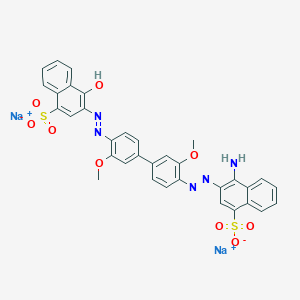
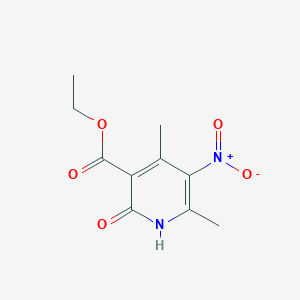

![3-[6-(Dimethylamino)hexylamino]propanenitrile](/img/structure/B14735453.png)

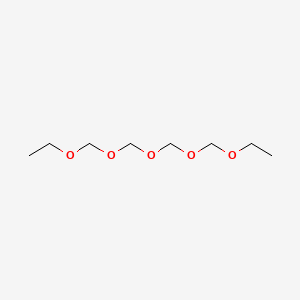
![Ethyl 1-[5-cyano-1-ethyl-4-methyl-3-[[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-6-oxopyridin-2-yl]piperidine-3-carboxylate](/img/structure/B14735473.png)
